

A Spectroscopic Comparison of Nitrobenzaldehyde Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Hydroxy-4-nitrobenzaldehyde*

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This guide provides a detailed spectroscopic comparison of the three isomers of nitrobenzaldehyde: 2-nitrobenzaldehyde (ortho), 3-nitrobenzaldehyde (meta), and 4-nitrobenzaldehyde (para). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their structural and electronic properties through infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. This information is crucial for the identification, characterization, and quality control of these compounds.

Data Presentation

The following tables summarize the key spectroscopic data for the ortho, meta, and para isomers of nitrobenzaldehyde, facilitating a direct comparison of their characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	2-Nitrobenzaldehyde (cm ⁻¹)	3-Nitrobenzaldehyde (cm ⁻¹)	4-Nitrobenzaldehyde (cm ⁻¹)	Characteristic Range (cm ⁻¹)
Aldehyde C-H Stretch	2798	~2830-2700	2858	2830-2695[1]
Carbonyl (C=O) Stretch	1704	~1710-1685	1709[2]	1710-1685 (for aromatic aldehydes)[1]
Nitro (NO ₂) Asymmetric Stretch	~1525	~1530	1535	~1560-1500
Nitro (NO ₂) Symmetric Stretch	~1350	~1350	1349[2]	~1360-1320
Aromatic C-H Stretch	~3100-3000	~3100-3000	~3100-3000	3100-3000[3]
Aromatic C=C Stretch	~1600, ~1500	~1600, ~1500	~1600, ~1500	~1600, ~1475

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis absorption spectra of the nitrobenzaldehyde isomers are characterized by multiple absorption bands arising from various electronic transitions.[4] The position and intensity of these bands are sensitive to the solvent environment.[4]

Transition	2- Nitrobenzaldehyde (nm)	3- Nitrobenzaldehyde (nm)	4- Nitrobenzaldehyde (nm)
$\pi \rightarrow \pi^*$ (Nitro & Benzene)	~250	~250	~250[5][6]
$\pi \rightarrow \pi^*$ (Arene)	~300	~300	~300[5][6]
$n \rightarrow \pi^*$ (Nitro & Aldehyde)	~350	~350	~350[5][6]

Table 3: ^1H NMR Spectroscopy Data (Chemical Shifts in ppm)

Proton	2- Nitrobenzaldehyde (CDCl_3)	3- Nitrobenzaldehyde (CDCl_3)	4- Nitrobenzaldehyde (CDCl_3)
Aldehyde (-CHO)	10.42	10.14[7]	10.18[8]
Aromatic Protons	7.78 - 8.12[9]	7.78 - 8.57[7]	8.11 - 8.40[8]

Table 4: ^{13}C NMR Spectroscopy Data (Chemical Shifts in ppm)

Carbon	2- Nitrobenzaldehyde (CDCl_3)	3- Nitrobenzaldehyde (CDCl_3)	4- Nitrobenzaldehyde (CDCl_3)
Carbonyl (C=O)	~190	~190	190.9[10]
Aromatic Carbons	~124-150	~124-150	129.5 - 141.0[10]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid nitrobenzaldehyde isomer is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]
- Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .[4] A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

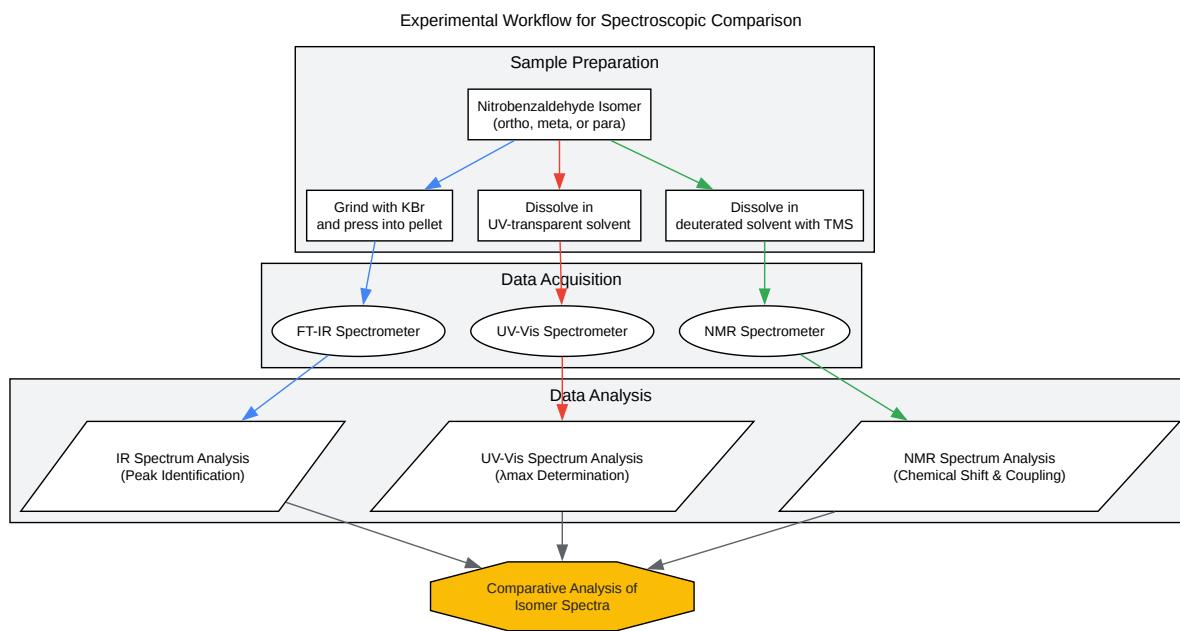
- Sample Preparation: The nitrobenzaldehyde isomer is dissolved in a suitable solvent (e.g., cyclohexane or acetonitrile) to a desired concentration.[5][6] A blank sample of the pure solvent is also prepared.[11]
- Data Acquisition: The sample and blank solutions are placed in quartz cuvettes. The UV-Vis spectrometer is first zeroed with the blank solvent. The absorption spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-800 nm).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the nitrobenzaldehyde isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.[4] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.[4]
- Data Acquisition: The ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer, typically operating at a frequency of 400 MHz for ^1H and 100 MHz for ^{13}C .[4][12]

Visualizations

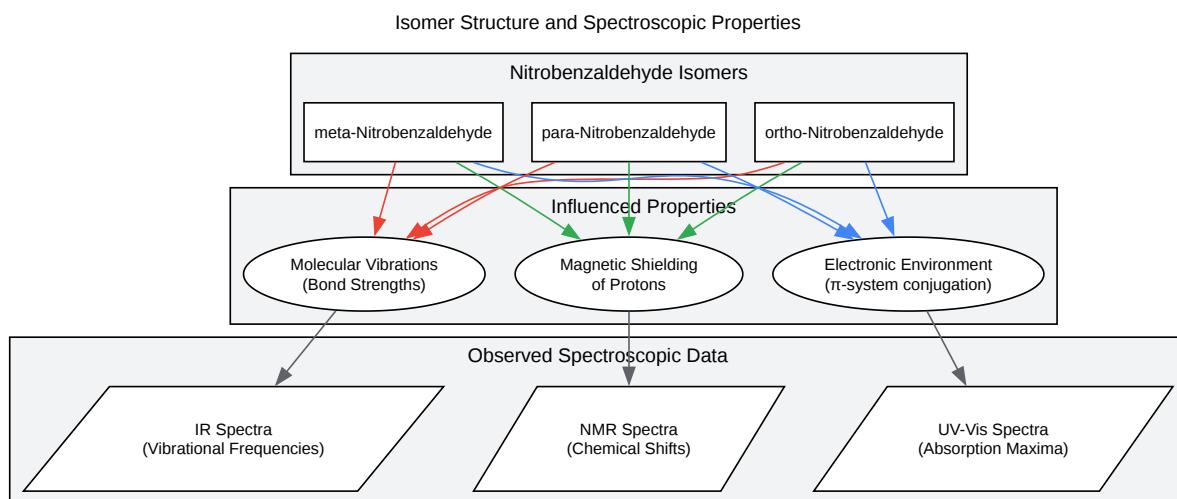
Experimental Workflow



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Caption: Workflow for the spectroscopic analysis of nitrobenzaldehyde isomers.

Isomer Structure and Spectroscopic Properties Relationship



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Caption: Relationship between isomer structure and spectroscopic properties.

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